molecular formula C5H6BrN3O B7944785 N-(5-Bromo-2H-pyrazol-3-yl)acetamide

N-(5-Bromo-2H-pyrazol-3-yl)acetamide

Cat. No.: B7944785
M. Wt: 204.02 g/mol
InChI Key: IRUWPSFMSTYFJQ-UHFFFAOYSA-N
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Description

N-(5-Bromo-2H-pyrazol-3-yl)acetamide is a brominated pyrazole derivative featuring an acetamide functional group at the 3-position of the pyrazole ring.

Properties

IUPAC Name

N-(5-bromo-1H-pyrazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c1-3(10)7-5-2-4(6)8-9-5/h2H,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUWPSFMSTYFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NNC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of Pre-Formed Pyrazoles

Bromination using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., acetonitrile) at 30–50°C achieves regioselective substitution. For instance, treating 3-aminopyrazole with NBS in acetonitrile at 30°C for 5 hours yielded 5-bromo-3-aminopyrazole with >80% selectivity. This method minimizes over-bromination due to the electron-withdrawing effect of the amine group, which deactivates the 4-position.

Bromination During Cyclization

Incorporating bromine early in the synthesis can simplify purification. A one-pot cyclization-bromination approach uses brominated hydrazines or β-keto nitriles . For example, reacting 3-bromo-2-methoxy-5-nitropyridine with hydrazine monohydrate in THF under nitrogen atmosphere generated brominated pyrazole intermediates. This method avoids post-cyclization bromination steps but requires stringent control of stoichiometry to prevent side reactions.

Acetylation of 5-Bromo-2H-pyrazol-3-amine

The final step involves converting the 3-amino group into an acetamide. Two predominant acetylation methods are employed:

Acyl Chloride-Mediated Acetylation

Treatment of 5-bromo-2H-pyrazol-3-amine with acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–15°C provides the acetamide in high yield (85–92%). The base scavenges HCl, preventing protonation of the amine and ensuring efficient nucleophilic attack. This method is rapid but requires anhydrous conditions to avoid hydrolysis of the acyl chloride.

Carbodiimide Coupling

For sensitive substrates, coupling acetic acid with the amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in pyridine at 25°C achieves milder acetylation. Yields range from 75–88%, with the advantage of avoiding strongly acidic conditions. This approach is preferred for substrates prone to decomposition under traditional acyl chloride conditions.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization : Ethanol/acetic acid mixtures under reflux (78–110°C) optimize ring closure kinetics.

  • Bromination : Acetonitrile at 30°C balances reactivity and selectivity.

  • Acetylation : Dichloromethane at 0–15°C minimizes side reactions.

Catalytic Enhancements

Rhodium-catalyzed reductions improve nitro-to-amine conversions in precursor synthesis, as seen in the hydrogenation of 3-bromo-2-methoxy-5-nitropyridine using 5% Rh/C.

Analytical Characterization and Quality Control

Key characterization data for this compound includes:

  • 1H NMR (DMSO-d6): δ 8.60 (s, 1H, pyrazole-H), 2.10 (s, 3H, CH3).

  • LC-MS : m/z 229.98 [M+H]+ (calculated for C5H6BrN3O: 229.97).

Purity is typically assessed via reverse-phase HPLC, with methods employing C18 columns and acetonitrile/water gradients.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Competing 4-bromo isomers are minimized using NBS in acetonitrile.

  • Amide Hydrolysis : Storage at −20°C in anhydrous DMSO prevents degradation.

  • Byproduct Formation : Silica gel chromatography (ethyl acetate/hexane) removes unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: N-(5-Bromo-2H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-substituted pyrazole derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: N-(5-Bromo-2H-pyrazol-3-yl)acetamide is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological propertiesThis compound may exhibit similar activities and is studied for its potential therapeutic applications .

Industry: The compound is also explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence. It can be incorporated into polymers or other materials to enhance their performance in various industrial applications .

Mechanism of Action

The mechanism of action of N-(5-Bromo-2H-pyrazol-3-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research. For example, pyrazole derivatives are known to inhibit certain enzymes, which can lead to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Bromo vs. Methyl/CF₃ : The bromine atom in the target compound may enhance electrophilicity compared to methyl (C₆H₉N₃O, ) but reduce lipophilicity relative to trifluoromethyl (C₁₆H₁₂F₃N₂OS, ).
  • Heterocyclic Core : Pyrazole (target) offers a smaller aromatic system than benzothiazole () or triazole (), affecting π-π stacking and hydrogen bonding in biological targets.
  • Acetamide Positioning : The 3-position in pyrazoles contrasts with 2-position in benzothiazoles, altering conformational flexibility and steric accessibility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-Bromo-2H-pyrazol-3-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via N-acetylation of 5-bromo-3-aminopyrazole precursors. A general procedure involves reacting 5-bromo-3-aminopyrazole (1.00 mmol) with acetyl chloride (1.5 equiv) in the presence of K₂CO₃ (3.5 equiv) in acetonitrile under reflux for 1–6 hours. Post-reaction, the mixture is concentrated, washed with water, and recrystallized for purification . Optimization variables include:

  • Solvent choice : Polar aprotic solvents (e.g., CH₃CN) enhance reaction efficiency.
  • Reaction time : Extended reflux (≥4 hours) improves yield for sterically hindered substrates.
  • Purification : Recrystallization in pet-ether or ethyl acetate removes unreacted starting materials .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the acetamide NH (~10.5 ppm), pyrazole NH (~12.5 ppm), and methyl group (~2.1 ppm). The pyrazole C-H proton appears as a singlet near 6.5 ppm .
  • IR Spectroscopy : Confirm C=O stretch (~1650 cm⁻¹) and N-H stretches (~3200–3350 cm⁻¹) .
  • LC-MS : Molecular ion peaks at m/z 218 [M+H]⁺ (calculated for C₅H₆BrN₃O) .

Q. How should this compound be stored, and what solvents are suitable for experimental use?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the acetamide group .
  • Solubility : Soluble in DMSO (10 mM stock solutions), sparingly soluble in water. For biological assays, dilute in PBS or culture media containing ≤1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound?

  • Methodological Answer :

  • PASS Program : Predicts potential antimicrobial or anticancer activity by comparing structural motifs to known bioactive compounds. For example, brominated pyrazoles often target kinase enzymes .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like Staphylococcus aureus enoyl-ACP reductase (PDB: 3V0B). The bromine atom may enhance hydrophobic interactions in the enzyme’s active site .

Q. What strategies improve the yield of this compound during scale-up synthesis?

  • Methodological Answer :

  • Catalytic Bromination : Replace traditional Br₂ with N-bromosuccinimide (NBS) to reduce side reactions.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves purity .
  • Column Chromatography : Use silica gel (hexane:ethyl acetate, 3:1) for high-purity isolation, especially for intermediates .

Q. How does the bromine substituent influence the compound’s reactivity and stability under varying pH conditions?

  • Methodological Answer :

  • Reactivity : Bromine enhances electrophilicity, facilitating nucleophilic substitution (e.g., with amines or thiols). Monitor pH (6–8) to prevent dehydrohalogenation .
  • Stability : Under acidic conditions (pH < 4), the acetamide group hydrolyzes to carboxylic acid. Use buffered solutions (pH 7.4) for in vitro studies .

Q. What structure-activity relationship (SAR) insights can be drawn from analogs of this compound?

  • Methodological Answer :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius increases lipophilicity, enhancing membrane permeability compared to chloro analogs .
  • Acetamide vs. Benzamide : Acetamide derivatives (e.g., this compound) show higher solubility than benzamide analogs, improving bioavailability .

Q. Which advanced analytical methods resolve contradictions in purity assessments?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column (ACN:H₂O gradient) to detect impurities <0.1%. Retention time ~8.2 minutes .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (C₅H₆BrN₃O: C 27.68%, H 2.76%, N 19.41%) .

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